

Introduction: The Significance of Benzohydrazides in Modern Drug Discovery

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Compound of Interest

Compound Name: *N*'-benzylidene-3-chlorobenzohydrazide

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Benzohydrazide derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] These molecules are recognized for their roles as antifungal, antibacterial, antiviral, and anticancer agents.[3] The key to their biological efficacy lies in the N-acylhydrazone moiety ($-\text{C}=\text{N}-\text{NH}-\text{C}=\text{O}-$), which acts as a versatile pharmacophore capable of forming crucial hydrogen bonds with biological targets.[4] The ability of the hydrazide group to act as both a hydrogen bond donor ($-\text{NH}$) and acceptor ($\text{C}=\text{O}$) facilitates strong and specific interactions with enzyme active sites.[3]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount. Single-crystal X-ray diffraction analysis provides definitive insights into:

- **Molecular Conformation:** The exact spatial orientation of the aromatic rings and the planarity of the hydrazone bridge.
- **Stereochemistry:** Unambiguous determination of the configuration (typically E) about the C=N double bond.

- Intermolecular Forces: The intricate network of hydrogen bonds, C-H... π , and other non-covalent interactions that govern crystal packing and can influence physical properties like solubility and stability.

This structural information is invaluable for structure-activity relationship (SAR) studies and rational drug design, enabling the optimization of lead compounds for enhanced efficacy and specificity.

Experimental Methodology: A Self-Validating Protocol

The journey from synthesis to a fully refined crystal structure involves a sequence of precise and interdependent steps. The protocol described below is a validated pathway derived from established methodologies for this class of compounds.^{[5][6][7]}

Synthesis of N'-Benzylidene-3-chlorobenzohydrazide Analogs

The synthesis is typically achieved through a straightforward condensation reaction between a substituted benzaldehyde and 3-chlorobenzohydrazide. This reaction is a classic example of Schiff base formation.

Protocol:

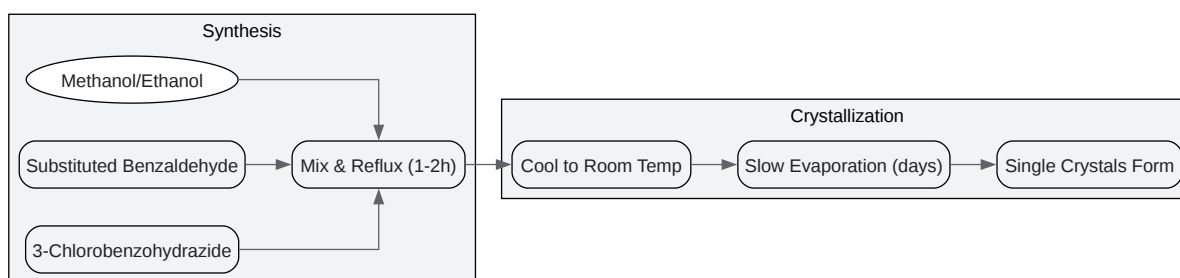
- Dissolution: Dissolve one molar equivalent of 3-chlorobenzohydrazide in a suitable solvent, typically methanol or ethanol (e.g., 1 mmol in 50 mL).^{[5][6]}
- Addition: To this solution, add one molar equivalent of the desired substituted benzaldehyde (e.g., benzaldehyde, 2-chlorobenzaldehyde, or 2,4-dichlorobenzaldehyde).^{[5][6]}
- Reaction: Heat the reaction mixture to reflux for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Crystallization: Upon cooling the reaction mixture to room temperature, the product often precipitates directly. For high-quality single crystals suitable for X-ray diffraction, slow evaporation of the solvent over several days to a week is the most effective method.^[5]

- Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried in a desiccator.

Causality Behind Choices:

- Solvent: Methanol and ethanol are chosen for their ability to dissolve the reactants while allowing the less soluble product to crystallize upon formation or cooling.
- Reflux: Heating accelerates the rate of the condensation reaction, ensuring a high yield in a reasonable timeframe.
- Slow Evaporation: This is the critical step for obtaining diffraction-quality crystals. Rapid precipitation leads to a microcrystalline powder, which is unsuitable for single-crystal X-ray analysis. Slow solvent removal allows molecules to deposit onto a growing lattice in a highly ordered fashion, minimizing defects.

Synthesis and Crystallization Workflow



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Caption: General workflow for the synthesis and crystallization of benzohydrazide derivatives.

Single-Crystal X-ray Diffraction Analysis

This is the definitive technique for determining the three-dimensional structure of a molecule.

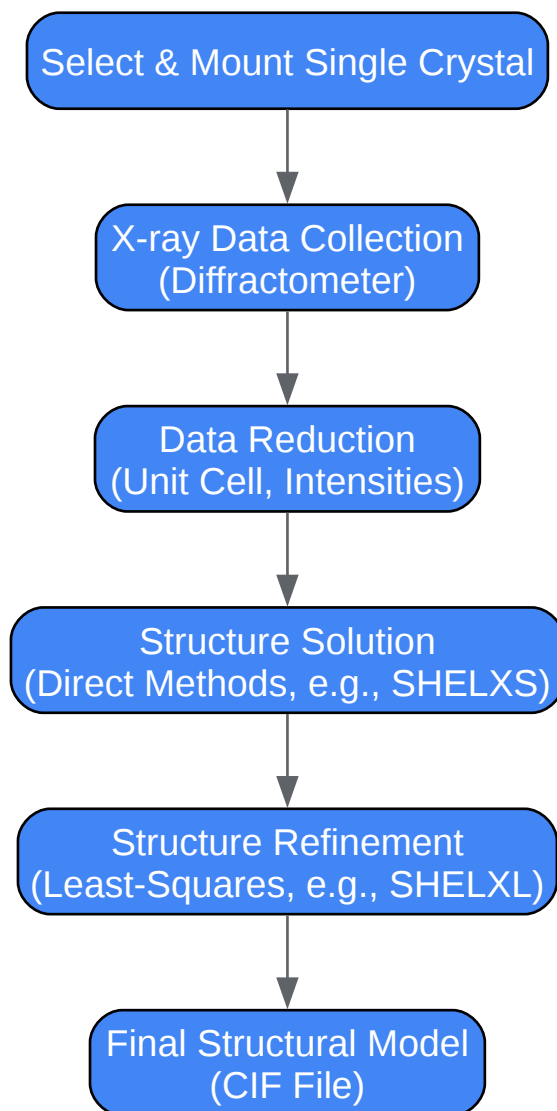
Experimental Protocol:

- **Crystal Mounting:** A suitable single crystal (visually clear, with well-defined faces, and typically 0.2-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically 100-298 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector, commonly with Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α radiation.[5][6][8] A series of diffraction images (frames) are collected as the crystal is rotated.
- **Data Reduction:** The collected frames are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of unique reflections are integrated, corrected for experimental factors (like absorption), and scaled.[5][8]
- **Structure Solution and Refinement:** The structure is solved using direct methods (e.g., with software like SHELXS) to obtain an initial model of the atomic positions.[1] This model is then refined against the experimental data using full-matrix least-squares on F^2 (e.g., with SHELXL).[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Causality Behind Choices:

- **Cold Stream:** Lowering the temperature reduces atomic motion, leading to sharper diffraction spots and a more precise final structure.
- **Direct Methods:** This is a powerful computational algorithm that uses statistical relationships between the phases of the reflections to generate an initial electron density map, from which the positions of non-hydrogen atoms can be determined.
- **Least-Squares Refinement:** This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the structural model, resulting in a highly accurate and precise final structure.

X-ray Crystallography Workflow



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Caption: Standard workflow for single-crystal X-ray structure determination.

Structural Analysis and Discussion

While a structure for the exact title compound is not publicly deposited, extensive data exists for its immediate chemical analogs. The analysis of these structures provides a robust and accurate representation of the structural features expected for **N'-benzylidene-3-chlorobenzohydrazide**.

Crystallographic Data Summary

The following table summarizes the crystallographic data for several closely related analogs, highlighting the consistency within this molecular family.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
3-Chloro-N'-(2-chlorobenzylidene)benzohydrazide	C ₁₄ H ₁₀ Cl ₂ N ₂ O	Monoclinic	P2 ₁ /c	13.106(3)	12.588(3)	8.347(2)	97.578(2)	[5]
3-Chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide	C ₁₄ H ₉ Cl ₃ N ₂ O	Monoclinic	P2 ₁ /c	12.372(3)	14.071(2)	8.332(2)	97.582(3)	[6]
N'-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide	C ₁₄ H ₁₁ ClN ₂ O ₂	Orthorhombic	Pna2 ₁	9.0900(8)	9.9396(9)	13.8615(12)	90	[8]
3-Chloro-N'-(2-chloro-5-nitrobenzylidene)benzo	C ₁₄ H ₉ Cl ₂ N ₃ O ₃	Monoclinic	P2 ₁ /c	7.770(2)	24.254(6)	7.889(2)	95.383(3)	[7]

hydrazide

Insights from Data: The prevalence of the centrosymmetric monoclinic space group $P2_1/c$ suggests a common and efficient packing motif for these molecules. The unit cell dimensions are logically related to the size and shape of the constituent molecules.

Molecular Conformation

Across all analyzed structures, the molecule consistently adopts an E configuration with respect to the C=N imine double bond.^{[5][6][7]} This is the thermodynamically more stable conformation, minimizing steric hindrance.

The central hydrazone bridge (C-C(=O)-N-N=C) is largely planar, but the two aromatic rings are typically twisted out of this plane. The dihedral angle between the two rings is highly sensitive to the substitution pattern and crystal packing forces. For instance:

- In 3-Chloro-N'-(2-chlorobenzylidene)benzohydrazide, the dihedral angle is a relatively small $13.8(2)^\circ$.^[5]
- In 3-Chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide, the angle is even smaller at $6.6(2)^\circ$.^[6]
- In contrast, for N'-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide, the angle is significantly larger at $38.96(13)^\circ$.^{[8][9]}

These variations demonstrate that while the core conformation is stable, the overall molecular shape can be modulated by intermolecular interactions within the crystal lattice.^[4]

Intermolecular Interactions and Crystal Packing

The crystal packing is predominantly stabilized by a network of intermolecular hydrogen bonds. The most significant and recurring interaction is the N—H \cdots O hydrogen bond, where the amide proton (N-H) acts as the donor and the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor.^{[5][6]}

This interaction links molecules into chains or dimers. For example, in 3-Chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide, these N—H...O bonds form chains that propagate along the c-axis.[6] Weaker C—H...O interactions often provide additional stability to these primary chains.[5]

Dominant Hydrogen Bonding Motif

Caption: Schematic of the primary N-H...O hydrogen bond linking molecules.

Hirshfeld Surface Analysis: Visualizing Interactions

To quantitatively and qualitatively analyze the full spectrum of intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[10][11][12] This method maps the distances from the surface to the nearest atom inside (di) and outside (de) the surface, allowing for the visualization of close contacts.

A Hirshfeld surface mapped over the dnorm property reveals:

- Deep Red Spots: Indicate close intermolecular contacts, primarily strong hydrogen bonds like N—H...O and O—H...O.[11][12]
- White/Blue Regions: Represent contacts at or longer than the van der Waals separation.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of contacts. For this class of molecules, the most significant contributions to the crystal packing are typically from H...H, C...H, and O...H interactions.[2][11][12] This analysis confirms that while strong hydrogen bonds direct the primary packing, a multitude of weaker contacts are collectively crucial for the overall crystal stability.

Conclusion and Outlook

The crystal structure analysis of **N'-benzylidene-3-chlorobenzohydrazide** and its analogs provides indispensable information for the fields of medicinal chemistry and materials science. Through a systematic application of synthesis, single-crystal X-ray diffraction, and computational analysis, we can obtain a precise understanding of the molecule's three-dimensional architecture and the non-covalent forces that govern its assembly in the solid state.

The key structural takeaways for this class of compounds are:

- A thermodynamically stable E-configuration about the imine bond.
- A generally planar hydrazone core with variable torsion between the aromatic rings, influenced by crystal packing.
- Crystal packing dominated by robust N—H...O hydrogen bonding, which forms predictable supramolecular synthons like chains and dimers.

This detailed structural knowledge serves as a critical foundation for designing next-generation benzohydrazide derivatives with tailored properties, ultimately accelerating the discovery of new and more effective therapeutic agents.

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